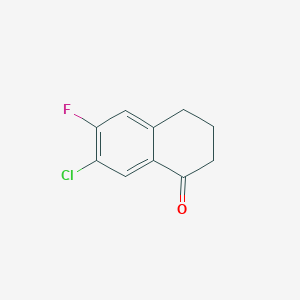

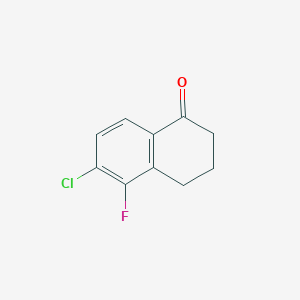

6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-CFD, is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-CFD is an aromatic hydrocarbon that is composed of a single ring of six carbon atoms and two hydrogen atoms, with a chlorine and a fluorine atom attached to the ring. 6-CFD is a relatively simple compound that can be easily synthesized in the laboratory. It has been studied for its potential applications in biochemical and physiological research, as well as its potential uses as a lab reagent.

Scientific Research Applications

Environmental Impact and Alternatives

The extensive use of fluorinated compounds, including chloro-fluoronaphthalenes, in various industrial applications has raised environmental concerns due to their persistence, bioaccumulation, and potential toxicity. Research on alternatives to per- and polyfluoroalkyl substances (PFASs) has identified novel fluorinated alternatives, including hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA), as dominant global pollutants. These compounds have shown systemic multiple organ toxicities, indicating the need for further toxicological studies to assess their long-term environmental impact and suitability as replacements for legacy PFASs (Yu Wang et al., 2019).

Applications in Liquid Crystals

Fluorinated compounds play a significant role in the development of liquid crystals, a critical component in display technologies. The incorporation of fluoro substituents into liquid crystals, including the likes of 6-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, can significantly alter their properties, such as melting point, mesophase morphology, and transition temperatures. This modification enhances the performance of liquid crystal displays by improving physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. The versatility of fluorine placement within liquid crystal structures allows for the tailoring of material properties to meet specific commercial and technological needs (M. Hird, 2007).

Analytical and Environmental Monitoring

Recent advancements in analytical methods have improved the detection and quantification of fluorinated compounds in environmental samples. Studies focusing on fluoroalkylether compounds, a category to which chloro-fluoronaphthalenes may belong, have expanded our understanding of their environmental distribution, fate, and effects. These studies compare the environmental behavior of novel fluorinated alternatives with legacy PFASs, like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), shedding light on the need for comprehensive environmental monitoring and assessment protocols to manage their impact effectively (G. Munoz et al., 2019).

properties

IUPAC Name |

6-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVMVVAGVQNEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2F)Cl)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232431 |

Source

|

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

1260013-97-5 |

Source

|

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260013-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)